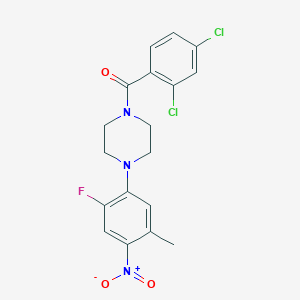![molecular formula C20H16O4 B4882107 2-{[5-(4-methylphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B4882107.png)
2-{[5-(4-methylphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[5-(4-methylphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly known as FMA, and it has been studied extensively for its pharmacological properties and potential use as a drug.
作用機序
The mechanism of action of FMA is not fully understood. However, studies have suggested that FMA exerts its pharmacological effects by interacting with specific cellular targets. In cancer cells, FMA induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. Inflammatory cells, FMA reduces inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Biochemical and Physiological Effects:
FMA has been shown to have a range of biochemical and physiological effects. In cancer cells, FMA induces apoptosis and inhibits cell proliferation. Inflammatory cells, FMA reduces inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, FMA has been shown to exhibit strong fluorescence in the presence of certain metal ions, making it a useful tool for detecting metal ions in biological samples.
実験室実験の利点と制限
One advantage of using FMA in lab experiments is its potential as a building block for the synthesis of functional materials. FMA can be used to synthesize polymers with specific properties, such as fluorescence and conductivity. Another advantage of using FMA is its potential as a fluorescent probe for detecting metal ions in biological samples.
One limitation of using FMA in lab experiments is its limited solubility in water. This can make it difficult to work with in aqueous solutions. Another limitation is its potential toxicity. While FMA has been shown to have potential as an anticancer and anti-inflammatory agent, further studies are needed to determine its safety and efficacy in vivo.
将来の方向性
There are several future directions for research on FMA. One direction is to further investigate its potential as an anticancer and anti-inflammatory agent. Studies are needed to determine its safety and efficacy in vivo. Another direction is to explore its potential as a building block for the synthesis of functional materials. FMA can be used to synthesize polymers with specific properties, such as fluorescence and conductivity. Finally, further studies are needed to determine its potential as a fluorescent probe for detecting metal ions in biological samples.
合成法
The synthesis of FMA involves the reaction between 5-(4-methylphenyl)-2-oxo-3(2H)-furanone and 2-(bromomethyl)phenyl acetate in the presence of potassium carbonate and dimethylformamide. This reaction yields FMA as a yellow solid with a melting point of 185-187°C. The purity of the compound can be determined by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
科学的研究の応用
FMA has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, FMA has been investigated for its potential use as an anticancer agent. Studies have shown that FMA inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. FMA has also been studied for its potential use as an anti-inflammatory agent. Studies have shown that FMA reduces inflammation by inhibiting the production of pro-inflammatory cytokines.
In biochemistry, FMA has been studied for its potential use as a fluorescent probe. Studies have shown that FMA exhibits strong fluorescence in the presence of certain metal ions, such as copper and zinc. This property makes FMA a useful tool for detecting metal ions in biological samples.
In materials science, FMA has been studied for its potential use as a building block for the synthesis of functional materials. Studies have shown that FMA can be used to synthesize polymers with specific properties, such as fluorescence and conductivity.
特性
IUPAC Name |
[2-[(E)-[5-(4-methylphenyl)-2-oxofuran-3-ylidene]methyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O4/c1-13-7-9-15(10-8-13)19-12-17(20(22)24-19)11-16-5-3-4-6-18(16)23-14(2)21/h3-12H,1-2H3/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOCMWMEFSFKSH-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC3=CC=CC=C3OC(=O)C)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C/C(=C\C3=CC=CC=C3OC(=O)C)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{(E)-[5-(4-methylphenyl)-2-oxofuran-3(2H)-ylidene]methyl}phenyl acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(4-ethynylbenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B4882033.png)

![3-{[(5-carboxy-2-methylphenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4882048.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4882050.png)

![diethyl 5-[(anilinocarbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4882064.png)
![1-(2-methylbenzyl)-N-{[1-(2-phenylethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4882066.png)
![1-(mesityloxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4882093.png)

![3-benzyl-5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4882105.png)
![N-[(1-phenyl-1H-pyrrol-2-yl)methyl]-1-butanamine oxalate](/img/structure/B4882115.png)
![9-(benzylthio)-8-ethyl-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B4882122.png)
![{4-[(2,4-dinitrophenyl)amino]phenyl}(phenyl)methanone](/img/structure/B4882127.png)